
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one typically involves the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products
Oxidation: Formation of 3-oxo-3-(2-nitrophenyl)-1-phenylpropan-1-one or 3-carboxy-3-(2-nitrophenyl)-1-phenylpropan-1-one.
Reduction: Formation of 3-Hydroxy-3-(2-aminophenyl)-1-phenylpropan-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with the nitro group in the para position.
3-Hydroxy-3-(2-chlorophenyl)-1-phenylpropan-1-one: Similar structure but with a chloro group instead of a nitro group.
3-Hydroxy-3-(2-methylphenyl)-1-phenylpropan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and biological activity. The combination of the hydroxyl, nitrophenyl, and phenyl groups also provides a versatile scaffold for further chemical modifications and applications.
特性
CAS番号 |
634606-85-2 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13NO4/c17-14(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-13(12)16(19)20/h1-9,15,18H,10H2 |
InChIキー |
JHRQCOFXNARIDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



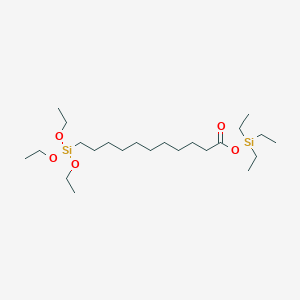
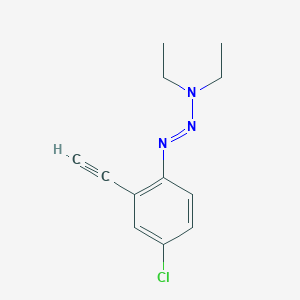
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
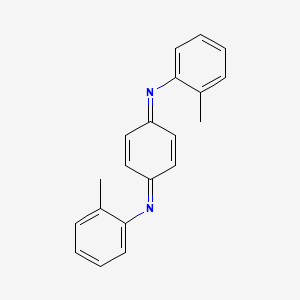
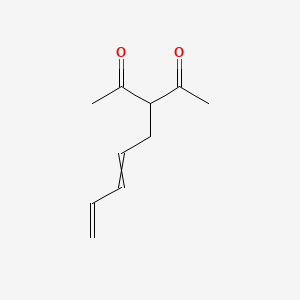
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
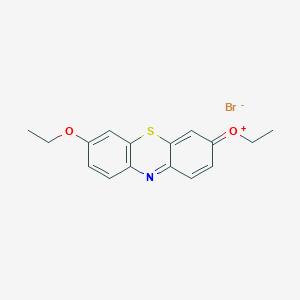
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
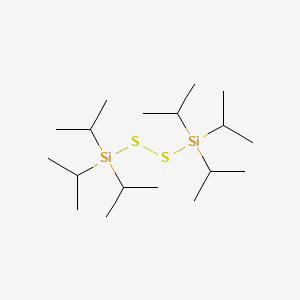
![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)
![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
